Sofpironium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anticholinergic Effects:

Sofpironium bromide belongs to the class of medications called anticholinergics. These drugs work by blocking the action of acetylcholine, a neurotransmitter responsible for stimulating sweat glands. By inhibiting acetylcholine, sofpironium bromide can potentially reduce sweat production in the underarms. This is supported by a Phase 2, randomized, controlled, double-blinded trial published in the Journal of the American Academy of Dermatology in June 2020. The study found that sofpironium bromide gel at three different concentrations (0.5%, 5%, and 15%) significantly reduced sweat production compared to the placebo group [].

Safety and Efficacy Studies:

Research on sofpironium bromide for hyperhidrosis is still ongoing. The aforementioned Phase 2 trial demonstrated its efficacy in reducing sweating, but further studies are needed to confirm its long-term safety and effectiveness. Additionally, research is required to determine the optimal dosage and potential side effects associated with long-term use [].

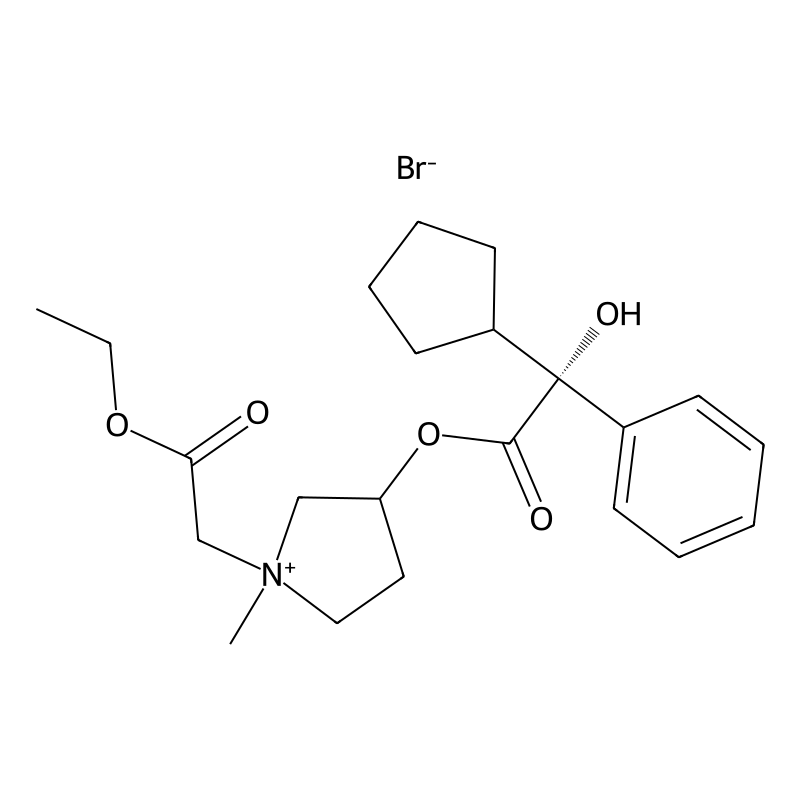

Sofpironium bromide is a quaternary ammonium salt compound, chemically represented as (2R,3′R)-3′-(2-cyclopentyl-2-hydroxy-2-phenylacetyl)-1′-(ethoxycarbonylmethyl)-1′-methylpyrrolidinium bromide. It is primarily utilized in the treatment of primary axillary hyperhidrosis, a condition characterized by excessive sweating in the underarms. This compound operates as a topical anticholinergic agent, selectively inhibiting acetylcholine receptors located on sweat glands, thereby reducing sweat production .

- N-Alkylation Reaction: The synthesis often involves N-alkylation of a precursor compound with methyl bromoacetate in acetonitrile to form the desired quaternary ammonium salt .

- Hydrolysis: Sofpironium is designed as a "soft" drug, which means it is rapidly metabolized into a less active metabolite (BBI-4010) through non-enzymatic hydrolysis. This reaction minimizes systemic toxicity while maintaining local efficacy .

Sofpironium bromide exhibits notable biological activity as an anticholinergic agent. It binds to muscarinic acetylcholine receptors, particularly the M3 subtype, inhibiting their activation. This mechanism effectively reduces sweating by blocking the stimulation of sweat glands. The drug's design allows for rapid hydrolysis into less active metabolites after exerting its therapeutic effect, thus reducing potential systemic side effects associated with traditional anticholinergics .

The synthesis of sofpironium bromide typically involves the following steps:

- Starting Materials: The synthesis begins with specific precursors that undergo N-alkylation.

- Solvent Selection: Ethyl acetate is commonly used as a solvent during the reaction process.

- Recrystallization: After the reaction, recrystallization is performed to obtain a pure crystalline form of sofpironium bromide .

- Temperature Control: The reaction mixture is often maintained at temperatures between 40°C and 80°C to facilitate crystallization and product formation .

Sofpironium bromide has been approved for clinical use in treating primary axillary hyperhidrosis in patients aged nine years and older. Its formulation as a topical gel allows for localized treatment, minimizing systemic exposure and side effects. The drug was first approved in Japan in 2020 and subsequently received FDA approval in June 2024 under the brand name SOFDRA .

The pharmacokinetics of sofpironium bromide indicate that it has a plasma protein binding rate of approximately 34.8% to 37.8%. The major metabolite BBI-4010 exhibits significantly lower plasma protein binding (around 2.3% to 3.7%) . Interaction studies suggest that sofpironium is metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A4), which could lead to potential interactions with other medications processed by these pathways .

Sofpironium bromide shares structural similarities with other anticholinergic agents but stands out due to its unique design as a "soft" drug.

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Glycopyrronium Bromide | Quaternary ammonium compound | Traditional anticholinergic; higher systemic effects |

| Ipratropium Bromide | Quaternary ammonium compound | Primarily used for respiratory conditions; higher systemic exposure |

| Oxybutynin | Tertiary amine | Used for overactive bladder; systemic side effects more prominent |

Sofpironium bromide's design aims to minimize systemic toxicity while enhancing local efficacy through rapid metabolism into less active forms, making it particularly effective for localized treatments like hyperhidrosis .

Sofpironium bromide, a topical anticholinergic agent, represents a paradigm shift in the treatment of primary axillary hyperhidrosis (PAH). Its development traces back to retrometabolic drug design principles pioneered by Nicholas Bodor at Bodor Laboratories. Initially synthesized as a derivative of glycopyrronium bromide, it incorporates structural modifications to enhance targeted efficacy while minimizing systemic toxicity.

Key milestones include:

- 2012: Licensed to Brickell Biotech for clinical development.

- 2020: Approved in Japan as Ecclock® Gel 5% for PAH.

- 2022: Botanix Pharmaceuticals acquired development rights and submitted a New Drug Application (NDA) to the FDA.

- June 2024: FDA approval in the U.S. under the brand name Sofdra® for adults and children ≥9 years.

| Milestone | Year | Region | Formulation |

|---|---|---|---|

| First approval | 2020 | Japan | 5% gel |

| Phase 3 trials | 2018–2021 | U.S. | 5% and 15% gels |

| FDA approval | 2024 | U.S. | 12.45% gel |

Classification as an Anticholinergic Agent

Sofpironium bromide belongs to the quaternary ammonium class of anticholinergics, competing with acetylcholine for muscarinic receptor binding. Unlike traditional agents (e.g., glycopyrronium), it is a "soft" anticholinergic, engineered for rapid metabolic inactivation.

Mechanistic Features:

- Target: Muscarinic acetylcholine receptor M3 (M3 AChR), primarily in eccrine sweat glands.

- Potency: Comparable to glycopyrronium in receptor affinity but with reduced systemic duration.

- Selectivity: Preferential action on peripheral M3 receptors over central M1/M2 subtypes.

| Parameter | Sofpironium Bromide | Glycopyrronium |

|---|---|---|

| Receptor affinity (M3) | High | High |

| Systemic half-life | 3.86 hours (plasma) | Longer duration |

| Metabolic pathway | Hydrolysis + CYP450 | Hepatic metabolism |

Significance in Pharmaceutical Chemistry

Sofpironium bromide exemplifies innovative drug design through its optimized pharmacokinetic profile:

Structural Innovations

Its molecular structure (C₂₂H₃₂BrNO₅) includes:

- Ester moiety: A hydrolytically sensitive ethyl ester group enabling rapid enzymatic breakdown.

- Quaternary ammonium group: Enhances topical efficacy and limits systemic absorption.

- Cyclopentyl-phenylacetyl chain: Stabilizes receptor binding while permitting controlled metabolism.

Metabolic Design

The ester linkage undergoes non-enzymatic hydrolysis by plasma paraoxonase 1 (PON1), converting it to the inactive metabolite BBI-4010. This contrasts with traditional anticholinergics, which rely on hepatic CYP450 metabolism.

| Metabolic Pathway | Enzyme Involved | Outcome |

|---|---|---|

| Non-enzymatic hydrolysis | PON1 | BBI-4010 (inactive) |

| CYP2D6/CYP3A4 oxidation | Hepatic CYP450 | Minor metabolites |

Position within Retrometabolic Drug Design Framework

Sofpironium bromide is a soft drug (SD) within the retrometabolic framework, distinct from chemical delivery systems (CDS).

SD Characteristics:

- Predictable metabolism: Designed-in ester moiety ensures rapid inactivation post-action.

- Local efficacy: Topical application targets eccrine glands with minimal systemic exposure.

- Therapeutic index: Enhanced safety profile compared to "hard" anticholinergics.

Comparison with CDS:

| Feature | Soft Drug (Sofpironium) | Chemical Delivery System |

|---|---|---|

| Activity | Active as administered | Inactive precursor |

| Metabolism | Single-step inactivation | Multi-step activation |

| Targeting | Localized via structure | Organ-specific via CDS |